Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Catalog No.
S6618857
CAS No.
2096341-94-3
M.F
C15H20BBrO4
M. Wt
355.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3...

CAS Number

2096341-94-3

Product Name

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

IUPAC Name

methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Molecular Formula

C15H20BBrO4

Molecular Weight

355.03 g/mol

InChI

InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3

InChI Key

VMAKRZVUMPUYLB-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C

The exact mass of the compound 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester; 98% is 354.06380 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound characterized by its unique molecular structure and functional groups. It features a bromine atom, a methyl group, and a boron-containing dioxaborolane moiety. The presence of these groups contributes to its reactivity and potential applications in organic synthesis. The molecular formula for this compound is C15H21BrO4C_{15}H_{21}BrO_4 with a molecular weight of approximately 353.25 g/mol .

Potential use in Suzuki-Miyaura coupling reactions

  • Arylboronic acids are commonly used in Suzuki-Miyaura coupling reactions. These are palladium-catalyzed reactions that create carbon-carbon bonds between an arylboronic acid and an organic halide.
  • This type of reaction is a versatile tool for organic chemists to create complex organic molecules.

Potential applications in medicinal chemistry

  • Arylboronic acids are being explored for their potential applications in medicinal chemistry due to their ability to form new carbon-carbon bonds and introduce boron into drug molecules.
  • The specific properties of 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (such as the presence of the bromine and methoxycarbonyl groups) may influence its potential biological activity or reactivity in coupling reactions. However, more research is needed to understand its specific applications.

Research on this specific compound

  • Scientific literature search engines like Google Scholar or SciFinder can be helpful for finding research articles that describe the use of 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester in scientific research.
, particularly in palladium-catalyzed cross-coupling reactions. It can serve as an electrophile in nucleophilic substitution reactions due to the presence of the bromine atom. Additionally, its boron-containing group allows for further transformations involving boron chemistry, such as the formation of boronic esters and their subsequent use in Suzuki coupling reactions .

While specific biological activity data for methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is limited, compounds containing dioxaborolane moieties often exhibit interesting biological properties. These include potential anti-cancer activity and utility in drug delivery systems. The unique structural features may enhance interactions with biological targets .

The synthesis of methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:

  • Preparation of Boron Compound: The dioxaborolane moiety can be synthesized through the reaction of boronic acid with diols under acidic conditions.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of the corresponding methyl-substituted benzoate.
  • Coupling Reaction: The final product is often obtained via a palladium-catalyzed coupling reaction between the brominated benzoate and the boron compound .

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be utilized in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: Potential use in drug development due to its unique structural characteristics .

Interaction studies involving this compound often focus on its reactivity with nucleophiles and other electrophiles. The presence of the dioxaborolane group enhances its ability to participate in various coupling reactions. Additionally, studies may explore its interactions with biological macromolecules to assess potential therapeutic applications .

Several compounds share structural similarities with methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

Compound NameMolecular FormulaKey Features
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC15H21BO4C_{15}H_{21}BO_4Different substitution pattern; used in similar reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC14H19BO4C_{14}H_{19}BO_4Lacks bromine; primarily used for boron chemistry
Methyl 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC15H20BrO4C_{15}H_{20}BrO_4Similar bromination; different position of substituents

Uniqueness

The uniqueness of methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its specific arrangement of functional groups which enhances its reactivity profile compared to other similar compounds. Its combination of bromine and boron functionalities makes it particularly versatile for synthetic applications .

Hydrogen Bond Acceptor Count

4

Exact Mass

354.06380 g/mol

Monoisotopic Mass

354.06380 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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